N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide
Description
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Properties
IUPAC Name |
N-[(E)-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F6N2O3/c1-34-21-12-15(13-31-32-22(33)17-6-8-18(9-7-17)23(25,26)27)5-10-20(21)35-14-16-3-2-4-19(11-16)24(28,29)30/h2-13H,14H2,1H3,(H,32,33)/b31-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZOSJTJPTQKK-IURWMYGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a complex organic compound with significant potential in pharmacological applications due to its unique hydrazide structure and the presence of multiple functional groups, including methoxy and trifluoromethyl moieties. This compound, identified by CAS No. 866050-56-8, exhibits diverse biological activities that warrant detailed exploration.
- Molecular Formula : C24H18F6N2O3
- Molecular Weight : 496.409 g/mol
- Density : 1.30 ± 0.1 g/cm³ (predicted)
- pKa : 11.07 ± 0.46 (predicted)
These properties indicate a stable structure conducive to various chemical reactions and biological interactions.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. The compound's hydrazide structure is often associated with diverse biological effects, including:
- Antibacterial Activity : Potential effectiveness against Gram-positive bacteria, with mechanisms likely involving inhibition of protein synthesis and disruption of nucleic acid production.
- Antifungal Activity : The compound may also show antifungal properties, particularly against Candida species, by inhibiting biofilm formation.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains, revealing promising results comparable to established antibiotics like ciprofloxacin.
- Results indicated MIC values for MRSA ranging from 0.381 μM to 62.5 μM, suggesting strong antibacterial activity.
-
Mechanism of Action :
- The proposed mechanism includes interference with bacterial cell wall synthesis and biofilm formation, crucial for pathogenicity in many bacterial infections.
Comparative Analysis
| Compound Name | MIC (μg/mL) | Action Type | Reference |
|---|---|---|---|
| N'-[(1E)... | 15.625 - 62.5 | Bactericidal | |
| Ciprofloxacin | 0.381 | Bactericidal | |
| Fluconazole | 50 | Antifungal |
This table highlights the comparative efficacy of N'-[(1E)... against standard treatments.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) or ethanol under reflux conditions enhance reaction efficiency .
- Catalyst use : Acidic or basic catalysts may accelerate hydrazone bond formation, depending on the substrate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .
- Reaction monitoring : TLC or HPLC tracks intermediate formation to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., trifluoromethyl, methoxy groups) .
- X-ray crystallography : Resolves 3D molecular geometry, bond angles, and non-covalent interactions (e.g., hydrogen bonding) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the common solvents and reaction conditions employed in the synthesis of benzohydrazide derivatives similar to this compound?
- Methodological Answer :
- Solvents : Ethanol, methanol, or DMSO under reflux (60–100°C) for hydrazide condensation .
- pH control : Neutral to slightly acidic conditions (pH 5–7) stabilize the hydrazone bond .
- Reaction time : 6–24 hours, monitored by TLC .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory bioactivity data observed in antimicrobial assays for this compound?
- Methodological Answer :
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to establish MIC/MBC values .
- Assay standardization : Use reference strains (e.g., S. aureus ATCC 25923) and controls (e.g., ciprofloxacin) .
- Mechanistic studies : Combine fluorescence-based bacterial viability assays with SEM imaging to correlate activity with membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
